N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide
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Overview
Description
“N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide” is a synthetic organic compound that features a pyrazole ring, a pyridazine ring, and a phenylthio group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine derivatives.
Construction of the pyridazine ring: This step may involve the reaction of the pyrazole derivative with appropriate reagents to form the pyridazine ring.
Introduction of the phenylthio group: This can be done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. They may be used in studies related to cell signaling, metabolism, and disease mechanisms.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic applications. They may be screened for activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide” depends on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other biomolecules, leading to changes in their function. The molecular targets and pathways involved can include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridazine derivatives, such as:
- 3,5-dimethyl-1H-pyrazole
- 6-oxopyridazine derivatives
- Phenylthio-substituted compounds
Uniqueness
The uniqueness of “N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide” lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-15-14-16(2)25(22-15)18-8-9-20(27)24(23-18)12-11-21-19(26)10-13-28-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLBIBMUDQEYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CCSC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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